Cas no 473732-57-9 (1-(3-FLUOROPHENYL)PROPYLAMINE)

1-(3-Fluorophenyl)propylamine is a fluorinated aromatic amine compound characterized by the presence of a propylamine side chain attached to a 3-fluorophenyl ring. This structural configuration imparts unique reactivity and physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine substituent enhances electron-withdrawing effects, influencing the compound's binding affinity and metabolic stability in bioactive molecules. Its well-defined chemical structure allows for precise modifications in drug discovery and material science applications. The compound is typically handled under controlled conditions due to its amine functionality, ensuring stability and purity for research and industrial use.
1-(3-FLUOROPHENYL)PROPYLAMINE structure
1-(3-FLUOROPHENYL)PROPYLAMINE structure
Product name:1-(3-FLUOROPHENYL)PROPYLAMINE
CAS No:473732-57-9
MF:C9H12FN
MW:153.196685791016
CID:930908
PubChem ID:22708364

1-(3-FLUOROPHENYL)PROPYLAMINE Chemical and Physical Properties

Names and Identifiers

    • 1-(3-FLUOROPHENYL)PROPYLAMINE
    • 1-(3-fluorophenyl)-1-propanamine
    • CTK4I9909
    • MolPort-003-993-797
    • PC3484
    • SBB086933
    • SureCN3577678
    • AKOS010036682
    • MFCD07784284
    • SB76171
    • SB76211
    • SB45801
    • Y11089
    • SCHEMBL3577678
    • A827194
    • 473732-57-9
    • 1-(3-fluorophenyl)propan-1-amine
    • DTXSID40627639
    • Inchi: 1S/C9H12FN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3
    • InChI Key: LJVGBCCRQCRIJS-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C(CC)N

Computed Properties

  • Exact Mass: 153.095
  • Monoisotopic Mass: 153.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 26A^2

Experimental Properties

  • Density: 1.039
  • Boiling Point: 203.6°C at 760 mmHg
  • Flash Point: 86°C
  • Refractive Index: 1.508
  • Vapor Pressure: 0.3±0.4 mmHg at 25°C

1-(3-FLUOROPHENYL)PROPYLAMINE Security Information

1-(3-FLUOROPHENYL)PROPYLAMINE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
F791750-10mg
1-(3-Fluorophenyl)propylamine
473732-57-9
10mg
$ 50.00 2022-06-04
Alichem
A019113063-5g
1-(3-Fluorophenyl)propan-1-amine
473732-57-9 97%
5g
$480.20 2023-09-01
TRC
F791750-50mg
1-(3-Fluorophenyl)propylamine
473732-57-9
50mg
$ 95.00 2022-06-04
abcr
AB200032-250mg
1-(3-Fluorophenyl)propylamine, 97%; .
473732-57-9 97%
250mg
€217.70 2025-02-18
abcr
AB200032-1g
1-(3-Fluorophenyl)propylamine, 97%; .
473732-57-9 97%
1g
€565.70 2025-02-18
Apollo Scientific
PC3484-1g
1-(3-Fluorophenyl)propylamine
473732-57-9 97%
1g
£360.00 2025-02-21
TRC
F791750-100mg
1-(3-Fluorophenyl)propylamine
473732-57-9
100mg
$ 135.00 2022-06-04
Alichem
A019113063-10g
1-(3-Fluorophenyl)propan-1-amine
473732-57-9 97%
10g
$741.34 2023-09-01
Crysdot LLC
CD12070019-10g
1-(3-Fluorophenyl)propan-1-amine
473732-57-9 97%
10g
$905 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1543381-1g
1-(3-Fluorophenyl)propan-1-amine
473732-57-9 98%
1g
¥3147.00 2024-05-12

1-(3-FLUOROPHENYL)PROPYLAMINE Related Literature

Additional information on 1-(3-FLUOROPHENYL)PROPYLAMINE

Chemical Profile of 1-(3-Fluorophenyl)propylamine (CAS No. 473732-57-9)

1-(3-Fluorophenyl)propylamine, identified by the Chemical Abstracts Service Number (CAS No.) 473732-57-9, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of a propylamine side chain attached to a fluorophenyl group, which imparts unique physicochemical properties and biological activities. The fluorine atom in the aromatic ring is a key structural feature that influences both the electronic distribution and metabolic stability of the molecule, making it a valuable scaffold for drug discovery.

The synthesis of 1-(3-Fluorophenyl)propylamine typically involves multi-step organic transformations, starting from commercially available fluorinated aromatic precursors such as 3-fluorobenzaldehyde or 3-fluorobenzyl chloride. The introduction of the propylamine moiety is commonly achieved through nucleophilic substitution or reductive amination reactions. The choice of synthetic route depends on factors such as yield, purity, and scalability, which are critical for industrial applications in pharmaceutical manufacturing.

One of the most compelling aspects of 1-(3-Fluorophenyl)propylamine is its potential as a building block for the development of novel therapeutic agents. The combination of the fluorophenyl group and the propylamine moiety creates a molecule with tunable pharmacokinetic and pharmacodynamic properties. Fluoroaromatic compounds are well-documented for their enhanced metabolic stability and improved bioavailability, while propylamine derivatives often exhibit favorable interactions with biological targets.

In recent years, 1-(3-Fluorophenyl)propylamine has been explored in several research studies aimed at identifying new pharmacological targets. For instance, its structural motif has been investigated as a potential ligand for enzymes involved in neurodegenerative diseases. The fluorine atom's ability to modulate electronic properties makes it an attractive feature for designing molecules that can interact with proteins in a highly specific manner. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain kinases, which are overexpressed in cancer cells.

Furthermore, the use of 1-(3-Fluorophenyl)propylamine in medicinal chemistry extends beyond oncology. Researchers have also examined its potential in treating inflammatory disorders and central nervous system (CNS) disorders. The compound's ability to cross the blood-brain barrier has been a focus of interest, as it could facilitate the development of treatments for neurological conditions such as Alzheimer's disease and Parkinson's disease. The propylamine group is particularly relevant here, as it can form hydrogen bonds with polar residues in biological targets, enhancing binding affinity.

The pharmacokinetic profile of 1-(3-Fluorophenyl)propylamine has been scrutinized through in vitro and in vivo studies. These investigations have revealed that the compound exhibits moderate solubility in water and lipids, which is advantageous for formulation development. Additionally, preliminary toxicity studies indicate that 1-(3-Fluorophenyl)propylamine is well-tolerated at therapeutic doses, although further long-term studies are necessary to fully assess its safety profile.

The role of fluorine atoms in medicinal chemistry cannot be overstated. The introduction of fluorine into aromatic rings can significantly alter a molecule's properties, including its metabolic stability, binding affinity, and pharmacological activity. In the case of 1-(3-Fluorophenyl)propylamine, the fluorine atom contributes to electron-withdrawing effects that can enhance interactions with biological targets. This has led to interest in using this compound as a starting point for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties.

Advances in synthetic methodologies have also played a crucial role in expanding the utility of 1-(3-Fluorophenyl)propylamine. Modern techniques such as flow chemistry and catalytic processes have enabled more efficient and scalable production methods. These innovations are particularly important for pharmaceutical companies looking to develop new drugs rapidly without compromising on quality or cost.

The future direction of research involving 1-(3-Fluorophenyl)propylamine is likely to focus on expanding its therapeutic applications through interdisciplinary approaches. Collaborations between chemists, biologists, and clinicians will be essential to translate laboratory findings into clinical candidates. Additionally, computational modeling and artificial intelligence-driven drug design may accelerate the discovery process by predicting novel derivatives with enhanced efficacy and safety profiles.

In conclusion,1-(3-Fluorophenyl)propylamine (CAS No. 473732-57-9) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing drugs targeting various diseases, particularly those involving enzymes and receptors in the CNS and oncology fields. As synthetic chemistry continues to evolve, we can expect further advancements that will solidify its role as a key intermediate in medicinal biology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:473732-57-9)1-(3-FLUOROPHENYL)PROPYLAMINE
A827194
Purity:99%
Quantity:1g
Price ($):314.0